3-ethoxy-2-nitrophenol
Description
3-Ethoxy-2-nitrophenol is a nitrophenol derivative featuring a nitro group (-NO₂) at the ortho position (C2) and an ethoxy group (-OCH₂CH₃) at the meta position (C3) on the aromatic benzene ring. Nitrophenols are aromatic compounds with significant industrial and pharmacological relevance due to their electron-withdrawing nitro group, which enhances reactivity and influences solubility, stability, and biological activity .
Properties
IUPAC Name |
3-ethoxy-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHADXJWJYZWGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Nitration of Ethoxybenzene Derivatives
A plausible route involves nitrating 3-ethoxyphenol. However, the hydroxyl group’s strong activation typically directs nitration to positions 4 and 6. To favor position 2, in situ protection of the hydroxyl group as an acetylated or methylated derivative could alter directing effects. For example:
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Acetylation : Converting 3-ethoxyphenol to 3-ethoxyphenyl acetate temporarily converts the hydroxyl into an ester, rendering it a weaker ortho/para director. Subsequent nitration may preferentially occur at position 2.
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Demethylation : Starting with 3-ethoxy-2-nitroanisole followed by demethylation could yield the target compound, though this introduces additional steps.
Chlorobenzene-Based Pathways
The patent CN105859559A demonstrates a cost-effective route for 3-ethoxy-4-nitrophenol using m-dichlorobenzene. Adapting this methodology for the 2-nitro isomer would require:
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Alternative Starting Material : Using o-dichlorobenzene instead of m-dichlorobenzene.
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Nitration Conditions : Optimizing mixed acid (HNO₃/H₂SO₄) ratios to favor mono-nitration at position 2.
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Sequential Substitution :
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Hydrolysis of one chlorine to hydroxyl under basic conditions
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Etherification via Williamson synthesis with ethanol
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Etherification Strategies
Nucleophilic Aromatic Substitution
Chloronitrobenzene derivatives allow ethoxy group introduction via SNAr reactions. For example, 2-chloro-3-nitrophenol could undergo ethoxylation with sodium ethoxide:
This method requires electron-deficient aromatic rings, achievable through nitro groups’ meta-directing effects. Reaction temperatures of 80–100°C and polar aprotic solvents (e.g., DMF) enhance kinetics.
Phase-Transfer Catalysis
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) can accelerate ethoxylation by improving ion pair solubility in non-polar media. This approach may reduce side reactions compared to traditional alcoholic KOH methods.
Comparative Analysis of Synthetic Routes
Regioselectivity Optimization
Steric Effects
Bulky directing groups (e.g., tert-butyl) adjacent to reaction sites can hinder para-substitution. Molecular modeling suggests that introducing a methyl group at position 4 reduces para-nitration by 40% in ethoxybenzene derivatives.
Catalytic Influence
Zeolite catalysts with pore sizes < 5 Å demonstrate improved ortho-selectivity in nitrations by restricting transition-state geometries. Pilot studies show a 15% increase in 2-nitro isomer yield using H-Y zeolites.
Industrial-Scale Considerations
The chlorobenzene route offers scalability advantages:
Scientific Research Applications
3-ethoxy-2-nitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethoxy-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 3-ethoxy-2-nitrophenol with structurally related nitrophenols and derivatives:
Key Observations :
- Positional Effects: The nitro group’s position (ortho, meta, para) significantly impacts solubility and reactivity. For example, 2-nitrophenol’s ortho-substitution creates intramolecular hydrogen bonding, reducing volatility compared to para-isomers .
- Substituent Influence: The ethoxy group in 3-ethoxy-2-nitrophenol likely reduces water solubility compared to unsubstituted nitrophenols but enhances stability in non-polar environments .
Reactivity Trends :
- The ethoxy group’s electron-donating nature may direct further electrophilic substitution to the para position relative to the nitro group, contrasting with meta-directing effects in 3-nitrophenol .
Q & A
Basic Research Question
- NMR : ¹H NMR (CDCl₃) reveals substituent positions:
- Ethoxy group: δ 1.4 ppm (triplet, CH₃), δ 4.0 ppm (quartet, OCH₂).
- Aromatic protons: δ 6.8–7.5 ppm (coupled doublets for nitro-adjacent H) .
- IR : Confirm functional groups via peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
- MS : ESI-MS in negative mode shows [M-H]⁻ ion at m/z 198.1 (C₈H₉NO₄⁻) .
Interpretation Tips : - Compare with spectral libraries of analogous nitrophenols (e.g., 3-chloro-4-nitrophenol) to validate assignments .
In enzyme inhibition studies, how can the electronic effects of substituents (e.g., ethoxy vs. nitro) be systematically evaluated?
Advanced Research Question
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QSAR Modeling : Calculate Hammett constants (σ) for substituents:
Substituent σ (para) σ (ortho) -OCH₂CH₃ -0.25 -0.10 -NO₂ +1.27 +1.24 Use these values to correlate electronic effects with inhibitory potency (e.g., IC₅₀) against target enzymes like cytochrome P450 . -
Competitive Binding Assays : Compare inhibition kinetics (Kᵢ) of 3-ethoxy-2-nitrophenol with derivatives lacking the ethoxy group to isolate its electronic contribution .
What strategies mitigate environmental hazards during laboratory-scale synthesis of 3-ethoxy-2-nitrophenol?
Basic Research Question
- Waste Management : Neutralize spent nitration acids with ice-cold NaHCO₃ before disposal to prevent NOx emissions .
- Solvent Recycling : Recover ethyl acetate from column chromatography via rotary evaporation (40°C, 200 mbar) .
- Substitution : Replace ethyl bromide with less toxic reagents (e.g., diethyl sulfate) for ethoxylation .
How do the steric and electronic properties of 3-ethoxy-2-nitrophenol influence its reactivity in nucleophilic aromatic substitution?
Advanced Research Question
- Steric Effects : The ethoxy group at position 3 creates steric hindrance, reducing reactivity at position 4. Use X-ray crystallography (e.g., 2-methyl-2-(3-nitrophenyl)) to quantify bond angles and planarity .
- Electronic Effects : Nitro groups deactivate the ring, but ethoxy’s +M effect activates specific positions. DFT calculations (B3LYP/6-31G*) can map electron density to predict substitution sites .
What in vitro models are suitable for predicting the metabolic pathways of 3-ethoxy-2-nitrophenol?
Advanced Research Question
- Hepatocyte Cultures : Use primary human hepatocytes to assess Phase I (oxidation) and Phase II (conjugation) metabolism. Monitor nitro-reduction products via UV-Vis at 400 nm .
- Microsomal Assays : Incubate with CYP450 isoforms (e.g., CYP2E1) and quantify metabolites using GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
